molecular formula C10H13N5O2S B2807408 N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide CAS No. 2034622-03-0

N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide

Cat. No.: B2807408
CAS No.: 2034622-03-0
M. Wt: 267.31
InChI Key: LKMBBIJSGFBJKS-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A microwave-assisted synthetic approach via ‘click chemistry’ has been employed in the synthesis of a diverse library of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structural motif allows for great synthetic versatility, permitting structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . The molar mass is 119.127 g·mol−1 . Further physical and chemical properties may vary depending on the specific structure and functional groups present in the compound.

Scientific Research Applications

Insecticidal Applications

Research by Soliman et al. (2020) explored the synthesis of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, demonstrating potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, including pyrazolo[1,5-a]pyrimidine derivatives, exhibited potent toxic effects, suggesting their application in pest control strategies Soliman et al., 2020.

Antimicrobial and Antibacterial Properties

A study by Azab et al. (2013) focused on novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications. This research highlights the potential use of these compounds in combating bacterial infections, with several synthesized compounds showing high activities Azab et al., 2013.

Synthesis and Characterization

The work of Tucker et al. (2015) presented an efficient method for synthesizing heterocyclic sulfonamides, demonstrating the compound's versatility in creating sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This study underlines the chemical adaptability of N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide for various applications in medicinal chemistry Tucker et al., 2015.

Anticancer Research

Research by Ghorab et al. (2014) synthesized N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties, evaluating their anticancer activity against the human tumor breast cell line (MCF7). These findings suggest the therapeutic potential of these compounds in cancer treatment, highlighting the importance of structural variations in determining biological activity Ghorab et al., 2014.

Heterocyclic Fluorescent Probes

Wu et al. (2008) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for potential applications in developing new fluorescent probes. This research indicates the compound's utility in materials science, particularly in creating sensitive and selective fluorescent markers for various analytical and biomedical applications Wu et al., 2008.

Mechanism of Action

While the exact mechanism of action for “N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” is not specified, compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have various biological activities. For instance, some compounds have been developed for use as non-sedating anti-anxiety drugs .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Moreover, they have been recognized for their potential as antitumor scaffolds and are being explored for future treatment of chronic obstructive pulmonary disease . This suggests that “N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide” and similar compounds may have promising applications in the future.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c16-18(17,14-5-1-2-6-14)13-9-7-11-10-3-4-12-15(10)8-9/h3-4,7-8,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMBBIJSGFBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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